4-Chloro-2-(chloromethyl)-1-nitrobenzene
Overview
Description
4-Chloro-2-(chloromethyl)-1-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of nitrobenzene, where the benzene ring is substituted with a chlorine atom at the 4-position and a chloromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-1-nitrobenzene typically involves the nitration of 4-chlorotoluene followed by chlorination. The nitration step introduces the nitro group, and the subsequent chlorination step introduces the chloromethyl group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chloromethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of 4-chloro-2-(aminomethyl)-1-nitrobenzene.
Oxidation: Formation of 4-chloro-2-(carboxymethyl)-1-nitrobenzene.
Scientific Research Applications
4-Chloro-2-(chloromethyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-1-nitrobenzene depends on its chemical reactivity. The nitro group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, thereby exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(chloromethyl)quinazoline: Similar structure with a quinazoline ring instead of a benzene ring.
4-Chloro-2-methyl-quinazoline: Contains a methyl group instead of a chloromethyl group.
2-(Chloromethyl)quinoline: Contains a quinoline ring instead of a benzene ring.
Uniqueness
4-Chloro-2-(chloromethyl)-1-nitrobenzene is unique due to the presence of both a nitro group and a chloromethyl group on the benzene ring
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWATQGJOEFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503821 | |
Record name | 4-Chloro-2-(chloromethyl)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57750-81-9 | |
Record name | 4-Chloro-2-(chloromethyl)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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